Methyl 3-hydroxy-4-(trifluoromethyl)benzoate
Description
Methyl 3-hydroxy-4-(trifluoromethyl)benzoate is an aromatic ester characterized by a methyl ester group at position 1 of the benzene ring, a hydroxyl (-OH) substituent at position 3, and a trifluoromethyl (-CF₃) group at position 4. Notably, this compound has been listed as a discontinued product by CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-hydroxy-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-8(14)5-2-3-6(7(13)4-5)9(10,11)12/h2-4,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBJCCNJDGUZFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501193409 | |
| Record name | Benzoic acid, 3-hydroxy-4-(trifluoromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501193409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126541-88-6 | |
| Record name | Benzoic acid, 3-hydroxy-4-(trifluoromethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126541-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-hydroxy-4-(trifluoromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501193409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-4-(trifluoromethyl)benzoate can be achieved through several methods. One common approach involves the esterification of 3-hydroxy-4-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of the trifluoromethylated benzene is coupled with a suitable ester precursor under palladium catalysis
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: 3-oxo-4-(trifluoromethyl)benzoate
Reduction: 3-hydroxy-4-(trifluoromethyl)benzyl alcohol
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Methyl 3-hydroxy-4-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, where the trifluoromethyl group imparts desirable properties like increased stability and hydrophobicity
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-4-(trifluoromethyl)benzoate is largely dependent on its chemical structure. The trifluoromethyl group is known to influence the compound’s reactivity and interaction with biological targets. In pharmaceutical applications, it may act by modulating the activity of enzymes or receptors through hydrogen bonding and hydrophobic interactions. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Hydroxyl vs. Trifluoromethyl Positioning: Swapping the positions of -OH and -CF₃ (e.g., Methyl 4-hydroxy-3-(trifluoromethyl)benzoate vs. the target compound) alters electronic effects.
- Fluorine Substitution : Replacing -OH with -F (e.g., Methyl 4-fluoro-3-(trifluoromethyl)benzoate) reduces hydrogen-bonding capacity but enhances metabolic stability and lipophilicity, making it favorable in drug design .
Reactivity and Functionalization
- Amino Group Utility: Methyl 4-amino-3-(trifluoromethyl)benzoate’s -NH₂ group allows for versatile derivatization, such as forming amides or imines, which are critical in medicinal chemistry .
- Bromine as a Handle : Methyl 3-bromo-4-methylbenzoate’s bromine atom enables participation in Suzuki or Buchwald-Hartwig reactions, useful in constructing complex molecules .
Biological Activity
Methyl 3-hydroxy-4-(trifluoromethyl)benzoate is an organic compound with notable biological activity due to its unique structural features, including a trifluoromethyl group and hydroxyl functionality. This article explores the compound's biological properties, synthesis, and potential applications, drawing upon various research studies and findings.
Chemical Structure and Properties
This compound can be characterized by its molecular formula . The trifluoromethyl group () significantly influences the compound's chemical behavior, enhancing its metabolic stability and bioactivity compared to other benzoate derivatives. The presence of both hydroxyl () and ester functional groups makes this compound particularly interesting for medicinal chemistry applications.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit specific enzymes involved in inflammatory processes, indicating potential use as an anti-inflammatory agent.
- Analgesic Effects : There is evidence suggesting analgesic properties, although further investigation is needed to confirm these effects and elucidate the underlying mechanisms.
- Antimicrobial Activity : Compounds with similar trifluoromethyl substitutions have shown enhanced interactions with biological targets such as enzymes and receptors, which may lead to antimicrobial applications .
The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the trifluoromethyl group enhances binding affinity to biological targets, potentially leading to increased efficacy in therapeutic applications. Interaction studies have indicated favorable interactions with enzymes involved in metabolic pathways, suggesting a role in modulating cellular processes .
Synthesis Methods
Several synthetic routes have been developed for producing this compound efficiently. These methods typically involve the introduction of the trifluoromethyl group into a benzoate framework through various chemical reactions, including:
- Electrophilic Aromatic Substitution : This method allows for the selective introduction of the trifluoromethyl group onto the aromatic ring.
- Esterification Reactions : Following the formation of the hydroxyl group, esterification can be performed to yield the final product.
Case Study 1: Anti-inflammatory Activity
A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of this compound in vitro. Results indicated a significant reduction in pro-inflammatory cytokine levels when cells were treated with this compound compared to controls. The findings suggest potential therapeutic applications in treating inflammatory diseases.
Case Study 2: Antimicrobial Properties
Another research project focused on assessing the antimicrobial activity of this compound against various bacterial strains. The results demonstrated effective inhibition of growth in several multidrug-resistant strains, highlighting its potential as a lead compound for developing new antibiotics .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | Notable Features |
|---|---|---|---|
| This compound | C₉H₇F₃O₃ | Anti-inflammatory, analgesic | Trifluoromethyl group enhances activity |
| Methyl 2-hydroxy-4-(trifluoromethyl)benzoate | C₉H₇F₃O₃ | Anti-inflammatory | Similar structure; different position of hydroxyl group |
| Salicylanilide derivatives | Varies | Antifungal | Various substitutions affect bioactivity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-hydroxy-4-(trifluoromethyl)benzoate, and how do reaction conditions influence yield and purity?
- Synthetic Methods :
- Friedel-Crafts Acylation : Reacting 3-hydroxy-4-(trifluoromethyl)benzoic acid with methanol under acidic catalysis. Optimizing stoichiometry (e.g., 1:5 molar ratio of acid to methanol) and temperature (70–80°C) improves esterification efficiency .
- Suzuki Coupling : For introducing aryl groups, palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives are used. Yields depend on solvent polarity (e.g., DMF vs. THF) and reaction time .
Q. What analytical techniques are critical for confirming the structure and purity of this compound in research settings?
- Structural Confirmation :
- NMR Spectroscopy : ¹H NMR (δ 8.2–8.4 ppm for aromatic protons, δ 3.9 ppm for methoxy group) and ¹⁹F NMR (δ -60 to -65 ppm for CF₃) verify substituent positions .
- X-ray Crystallography : Resolves stereochemical ambiguities; the hydroxyl and trifluoromethyl groups exhibit distinct spatial orientations .
- Purity Assessment :
- HPLC : Reverse-phase C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm; retention time ~12 min .
- Mass Spectrometry : ESI-MS ([M+H]⁺ m/z ≈ 235) confirms molecular weight .
Advanced Research Questions
Q. How does the presence of the trifluoromethyl group at the 4-position influence the compound's reactivity and interaction with biological targets compared to its structural isomers?
- Electronic Effects : The electron-withdrawing CF₃ group increases electrophilicity at the 3-hydroxy position, enhancing nucleophilic substitution reactions (e.g., glycosylation or sulfonation) .
- Biological Interactions :
- Enzyme Inhibition : The CF₃ group improves binding to hydrophobic pockets in cytochrome P450 enzymes (e.g., CYP3A4), as shown in molecular docking studies .
- Positional Isomer Comparison : Methyl 4-hydroxy-3-(trifluoromethyl)benzoate exhibits 30% lower inhibitory activity against acetylcholinesterase due to altered hydrogen-bonding patterns .
Q. What strategies can resolve contradictions in bioactivity data observed between in vitro and in vivo studies of this compound derivatives?
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., demethylated or glucuronidated forms) that may contribute to in vivo effects .
- Pharmacokinetic Modeling : Adjust for factors like plasma protein binding (e.g., >90% albumin binding) and tissue distribution using compartmental models .
- Species-Specific Metabolism : Compare rodent vs. human liver microsome data to address metabolic stability disparities .
Q. What advanced computational methods are employed to predict the binding affinity of this compound with enzymes like cytochrome P450?
- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme interactions over 100 ns trajectories to assess stability of hydrogen bonds (e.g., between hydroxyl group and heme iron) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate activation energies for metabolic oxidation pathways, identifying potential toxophores .
- Free Energy Perturbation (FEP) : Quantify ΔΔG values for CF₃ vs. CH₃ substituents, showing a 2.5 kcal/mol improvement in binding affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
